molecular formula C20H24N2O2 B4114766 N-{1-[(3-ethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}benzamide

N-{1-[(3-ethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}benzamide

Cat. No.: B4114766
M. Wt: 324.4 g/mol
InChI Key: DUZOPRVSMWFSHA-UHFFFAOYSA-N
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Description

N-{1-[(3-ethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}benzamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a benzamide group attached to a substituted propyl chain, which is further linked to an ethylphenyl group

Properties

IUPAC Name

N-[1-(3-ethylanilino)-3-methyl-1-oxobutan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-4-15-9-8-12-17(13-15)21-20(24)18(14(2)3)22-19(23)16-10-6-5-7-11-16/h5-14,18H,4H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZOPRVSMWFSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C(C(C)C)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3-ethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}benzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylphenylamine with 2-methylpropionyl chloride to form an intermediate amide. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions typically involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(3-ethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, alcohols, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{1-[(3-ethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[(3-ethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-{[(3-methylphenyl)amino]carbonyl}-2-methylpropyl)benzamide
  • N-(1-{[(3-ethylphenyl)amino]carbonyl}-2-ethylpropyl)benzamide
  • N-(1-{[(3-ethylphenyl)amino]carbonyl}-2-methylbutyl)benzamide

Uniqueness

N-{1-[(3-ethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the phenyl ring and the methyl group on the propyl chain can affect the compound’s steric and electronic properties, making it distinct from similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{1-[(3-ethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}benzamide
Reactant of Route 2
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N-{1-[(3-ethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}benzamide

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